1-methyl-4-(thieno[2,3-c][2]benzothiepin-4(9H)-ylideneacetyl)piperazine
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Overview
Description
1-methyl-4-(thieno2,3-cbenzothiepin-4(9H)-ylideneacetyl)piperazine is a complex organic compound that belongs to the class of thieno2,3-cbenzothiepin derivatives. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of antihistamines and antimigraine agents .
Preparation Methods
The synthesis of 1-methyl-4-(thieno2,3-cbenzothiepin-4(9H)-ylideneacetyl)piperazine involves several steps. One common synthetic route starts with the reaction of thieno2,3-cbenzothiepin-4(9H)-one with 1-methyl-4-piperidylmagnesium chloride, forming an intermediate compound. This intermediate is then subjected to acid-catalyzed dehydration to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-methyl-4-(thieno2,3-cbenzothiepin-4(9H)-ylideneacetyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
1-methyl-4-(thieno2,3-c
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its antihistamine and antimigraine properties, showing potential as a therapeutic agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-methyl-4-(thieno2,3-cbenzothiepin-4(9H)-ylideneacetyl)piperazine involves its interaction with histamine receptors, particularly the H1 receptor. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions and providing relief from symptoms . Additionally, its antimigraine effects are thought to be mediated through its action on serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors .
Comparison with Similar Compounds
1-methyl-4-(thieno2,3-cbenzothiepin-4(9H)-ylideneacetyl)piperazine can be compared with other thieno2,3-cbenzothiepin derivatives, such as:
Bisulepin: Another antihistamine with similar structural features but different pharmacological properties.
Pipethiaden: A compound studied for its potential in preventing migraines, sharing some structural similarities with the title compound. The uniqueness of 1-methyl-4-(thienobenzothiepin-4(9H)-ylideneacetyl)piperazine lies in its specific substitution pattern and its combined antihistamine and antimigraine properties.
Properties
Molecular Formula |
C19H20N2OS2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2Z)-1-(4-methylpiperazin-1-yl)-2-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)ethanone |
InChI |
InChI=1S/C19H20N2OS2/c1-20-7-9-21(10-8-20)18(22)12-17-15-5-3-2-4-14(15)13-24-19-16(17)6-11-23-19/h2-6,11-12H,7-10,13H2,1H3/b17-12- |
InChI Key |
SJAMKFQZOQQNKX-ATVHPVEESA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/2\C3=C(SCC4=CC=CC=C42)SC=C3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=C2C3=C(SCC4=CC=CC=C42)SC=C3 |
Origin of Product |
United States |
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